6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its role in kinase inhibition and anticancer drug development . Its structure features:
- Pyrazolo[3,4-d]pyrimidine core: A fused heterocyclic system providing rigidity for target binding.
- 1-Phenyl group: Enhances hydrophobic interactions with protein pockets.
- N-(4-Methoxyphenyl): A methoxy-substituted aryl group that may influence electronic properties and metabolic stability.
While direct biological data for this compound is unavailable in the provided evidence, structural analogs (e.g., –17) suggest applications in targeting kinases like GSK3β or other ATP-binding domains.
Properties
Molecular Formula |
C24H27N7O |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H27N7O/c1-3-29-13-15-30(16-14-29)24-27-22(26-18-9-11-20(32-2)12-10-18)21-17-25-31(23(21)28-24)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28) |
InChI Key |
VFCVTULIIKIFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole Carbonitriles
A common approach involves cyclizing 5-amino-3-substituted-1H-pyrazole-4-carbonitriles with formamide under reflux. For example, heating 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile with ammonium formate in formamide at 135°C for 15 hours yields the pyrazolo[3,4-d]pyrimidine core with an 84.5% yield. This method leverages the electron-withdrawing cyano group to facilitate ring closure, producing the bicyclic system.
Dimroth Rearrangement
Alternative routes employ Dimroth-type isomerization to access 4-aminopyrazolo[3,4-d]pyrimidines. For instance, refluxing ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate in dioxane with piperidine induces a ring-opening and reclosure mechanism, yielding the thermodynamically stable 4-hydrazino derivative. This rearrangement is critical for introducing reactive amino groups at position 4, which later participate in nucleophilic substitutions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) is preferred for Suzuki couplings, while Buchwald-Hartwig aminations employ Pd(OAc)₂ with Xantphos.
-
Base Selection : Potassium phosphate trihydrate (K₃PO₄·3H₂O) minimizes side reactions in SNAr displacements compared to stronger bases like NaOH.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (hexane:ethyl acetate 3:1 to 1:2). The target compound exhibits an Rf value of 0.35 in ethyl acetate.
Recrystallization
Recrystallization from ethanol-water (4:1) yields colorless crystals with >98% purity, as confirmed by HPLC.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-3), 7.89–7.21 (m, 9H, Ar-H), 4.02 (s, 3H, OCH₃), 3.72–2.81 (m, 8H, piperazine-H), 1.31 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
MS (ESI+) : m/z 430.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Reactivity of the Pyrazolo[3,4-d]Pyrimidine Core
The fused heterocyclic system exhibits dual reactivity:
-
Electrophilic substitution at C5/C7 positions (activated by electron-withdrawing N-atoms).
-
Nucleophilic attack at C4/C6 under acidic conditions, though steric hindrance from substituents limits accessibility .
Table 1: Core-Modifying Reactions
Piperazine Group Reactivity
The 4-ethylpiperazine substituent undergoes characteristic secondary amine reactions:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the terminal nitrogen.
-
Quaternary Salt Formation : With methyl iodide or similar electrophiles.
Table 2: Piperazine-Specific Reactions
| Reaction | Reagents | Outcome | Yield/Notes |
|---|---|---|---|
| N-Acylation | Acetyl chloride, Et₃N | Acetylated piperazine derivative | 72–85% in analogs |
| N-Alkylation | Benzyl bromide, K₂CO₃ | Benzyl-piperazine adduct | Steric hindrance reduces yield |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Piperazine N-oxide | Limited experimental data |
Methoxyphenyl Group Transformations
The para-methoxy group participates in:
-
O-Demethylation : Using strong Lewis acids (e.g., BBr₃) to yield phenolic derivatives.
-
Electrophilic Aromatic Substitution : Nitration/sulfonation at activated positions.
Table 3: Methoxyphenyl Reactions
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Demethylation | BBr₃ (1.0 eq), CH₂Cl₂ | 4-Hydroxyphenyl analog | Enhanced solubility |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methoxyphenyl adduct | SAR studies in |
Stability Under Physiological Conditions
Critical for drug development:
-
pH Stability : Stable in pH 2–8 (simulated gastric/intestinal fluids).
-
Oxidative Metabolism : CYP450-mediated N-deethylation of the piperazine group observed in microsomal studies.
Catalytic Interactions
The compound acts as a kinase inhibitor via:
-
Hydrogen Bonding : Pyrimidine N1 and C2-NH with kinase hinge region .
-
Pi Stacking : Phenyl group interacts with hydrophobic pockets.
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
Unexplored Reaction Pathways
Hypothesized opportunities:
-
Photocatalytic C–H Functionalization : For late-stage diversification of the phenyl group.
-
Bioconjugation : Thiol-maleimide coupling via engineered piperazine derivatives.
Experimental validation is required to confirm these pathways. Current data emphasize the compound's versatility in medicinal chemistry applications, particularly through piperazine and aryl group modifications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential in treating various diseases due to its ability to interact with biological targets. Key applications include:
- Anti-inflammatory Activity : Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. The introduction of the ethylpiperazine group may enhance this activity by improving the compound's lipophilicity and receptor binding .
- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The mechanism often involves modulation of signaling pathways that are crucial for cancer cell survival .
Biological Studies
The compound has been used as a ligand in receptor binding studies , helping to elucidate the mechanisms of action at the molecular level. Its interactions with various receptors can provide insights into drug design and development .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable intermediate for creating more complex molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions, which are essential for developing new pharmaceuticals .
Case Study 1: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated that these compounds significantly reduced edema in animal models compared to standard anti-inflammatory drugs like Diclofenac .
Case Study 2: Anticancer Activity
Another research project investigated the anticancer potential of similar pyrazolo compounds. The findings demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their utility as potential anticancer agents .
Mechanism of Action
The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular properties of the target compound and its analogs:
Functional Group Analysis
Piperazine Modifications: Ethylpiperazinyl (Target): Likely enhances solubility compared to methylpiperazinyl () due to increased hydrophilicity from the ethyl group. Phenylpiperazinyl (): May enhance target affinity through π-π stacking but could increase off-target interactions.
Aryl Substituents: 4-Methoxyphenyl (Target): The methoxy group (-OCH3) acts as an electron donor, influencing binding interactions and oxidative metabolism. Chlorophenyl (): The electron-withdrawing chlorine atom may enhance binding to hydrophobic pockets but reduce solubility. Dimethoxyphenyl (): Multiple methoxy groups could improve hydrogen bonding but increase steric hindrance.
Core Modifications :
Hypothesized Pharmacological Effects
- Target vs. : Replacing 4-chlorophenyl () with 4-methoxyphenyl (Target) may reduce toxicity and improve selectivity for kinases sensitive to electron-rich aryl groups.
- Target vs. : The ethylpiperazinyl group (Target) likely offers better solubility than phenylpiperazinyl (), which is critical for oral bioavailability.
- Target vs. : The absence of a benzyl group (Target) may reduce off-target binding to CYP enzymes compared to .
Biological Activity
The compound 6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cancer cell proliferation and survival. Its structure allows it to interact with ATP-binding sites of various kinases, leading to inhibition of downstream signaling pathways that promote tumor growth.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines have shown promising results:
| Cell Line | Inhibition Rate (%) | Concentration (µM) |
|---|---|---|
| HOP-92 (NSCL) | 86.28 | 10 |
| HCT-116 (Colorectal) | 40.87 | 10 |
| SK-BR-3 (Breast Cancer) | 46.14 | 10 |
These findings indicate that the compound has a strong cytostatic effect, particularly against non-small cell lung cancer (NSCL) cells, suggesting its potential as a therapeutic agent in oncology .
Kinase Inhibition
The compound has been characterized as a Type I/II kinase inhibitor , which means it can inhibit both active and inactive forms of kinases. This dual inhibition is critical for targeting kinases that are often dysregulated in cancer .
Case Studies
- Study on NSCL : A study conducted on NSCL cells revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through activation of caspase pathways .
- Kinase Profiling : In a comprehensive kinase profiling study, the compound was found to inhibit several key kinases involved in cancer progression, including EGFR and VEGFR, with IC50 values indicating potent activity against these targets .
ADME-Tox Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of the compound was evaluated using predictive models. The results indicated favorable drug-likeness properties, suggesting good oral bioavailability and acceptable metabolic stability .
Q & A
Q. What are the foundational synthetic routes for this compound, and how do reaction conditions influence intermediate formation?
The compound is typically synthesized via multi-step nucleophilic substitution and condensation reactions. A common approach involves:
- Step 1 : Reacting a pyrazolo[3,4-d]pyrimidine core with 4-ethylpiperazine under reflux in dry acetonitrile to introduce the piperazine moiety .
- Step 2 : Coupling the intermediate with 4-methoxyaniline using a Buchwald-Hartwig amination or Ullmann-type reaction in the presence of a palladium catalyst .
Q. Key factors :
Q. Which spectroscopic techniques are critical for structural validation, and how are spectral discrepancies resolved?
- 1H/13C NMR : Confirms substitution patterns (e.g., aryl protons at δ 7.6–8.2 ppm, piperazine CH2 signals at δ 2.4–3.1 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., NH stretches at ~3131 cm⁻¹, C=O/C=N vibrations at ~1624 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.001 Da) .
Q. Resolving discrepancies :
- Ambiguous NOESY/ROESY correlations can clarify spatial arrangements in crowded regions (e.g., piperazine vs. phenyl group orientations) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrazolo-pyrimidine core be addressed?
Regioselectivity issues arise during substitutions at the pyrimidine C4 or pyrazole N1 positions. Strategies include:
- Directing groups : Introducing transient protecting groups (e.g., Boc on piperazine) to steer reactivity .
- Catalytic systems : Using Pd/Xantphos complexes to favor C–N bond formation over competing pathways .
Q. Example :
| Reaction Condition | Yield (C4 vs. N1) | Reference |
|---|---|---|
| Pd(OAc)₂/Xantphos | 85% (C4) | |
| CuI/1,10-phenanthroline | 60% (N1) |
Q. What crystallographic insights explain the compound’s conformational stability and potential binding interactions?
Single-crystal X-ray studies reveal:
- Dihedral angles : The pyrimidine ring forms a 12.8° angle with the phenyl group, optimizing π-π stacking in hydrophobic pockets .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5, 2.1 Å) stabilize the planar conformation critical for target engagement .
- Weak interactions : C–H⋯O and C–H⋯π bonds (e.g., methyl-to-methoxy interactions) contribute to lattice stability, which may correlate with solid-state solubility .
Q. How do structural modifications (e.g., piperazine substitution) impact biological activity, and what methods validate these effects?
Q. What analytical strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values often stem from assay conditions. Mitigation approaches include:
Q. How can metabolic stability be improved without compromising potency?
Q. Data :
| Modification | Metabolic Half-life (Human Liver Microsomes) | Potency (IC50) |
|---|---|---|
| Parent compound | 12 min | 8 nM |
| Deuterated analog | 45 min | 9 nM |
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
